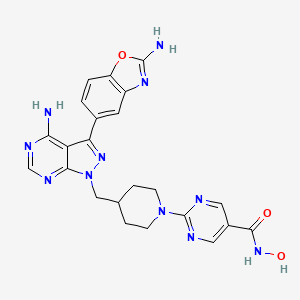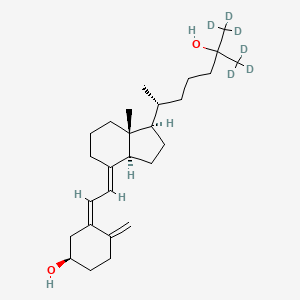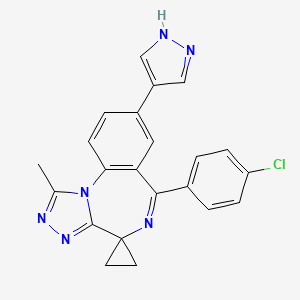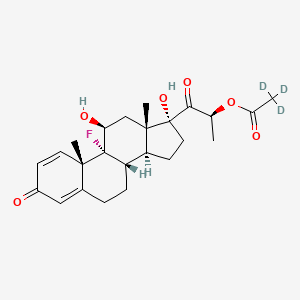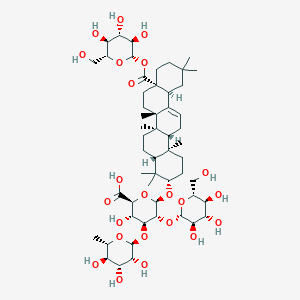
Cyaonoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyaonoside A is a natural compound derived from the Chinese medicinal plant Cyathula officinalis Kuan. Traditionally, it has been used to treat knee injuries and relieve joint pain. Recent studies have shown that this compound has potential therapeutic effects, particularly in the treatment of osteoarthritis by reducing chondrocyte inflammation and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyaonoside A involves several steps, starting from the extraction of the compound from Cyathula officinalis Kuan. The compound is then purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the experimental stages. Researchers are exploring methods to improve the solubility and bioavailability of the compound, such as developing composite hydrogel microspheres that can effectively deliver this compound to the target site .
Análisis De Reacciones Químicas
Types of Reactions: Cyaonoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired modification of the compound.
Major Products Formed: The major products formed from the reactions of this compound include derivatives with improved solubility and bioavailability. These derivatives are being studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Cyaonoside A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown promise in treating osteoarthritis by reducing chondrocyte inflammation and apoptosis. Researchers are also exploring its potential in promoting chondrogenic differentiation of mesenchymal stem cells .
Mecanismo De Acción
The mechanism of action of Cyaonoside A involves its ability to resist interleukin-1 beta-mediated chondrogenic inflammation and apoptosis. It regulates the differentiation of mesenchymal stem cells into chondrocytes by modulating the expression of anabolic genes such as aggrecan, collagen type II, and SOX9, while downregulating the expression of catabolic markers like matrix metalloproteinase 13 .
Comparación Con Compuestos Similares
Cyaonoside A is unique compared to other similar compounds due to its specific mechanism of action and its origin from Cyathula officinalis Kuan. Similar compounds include other natural products derived from traditional Chinese medicine that have anti-inflammatory and chondroprotective properties. this compound stands out due to its specific effects on chondrocyte inflammation and apoptosis .
Propiedades
Fórmula molecular |
C54H86O23 |
|---|---|
Peso molecular |
1103.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O23/c1-22-30(57)33(60)36(63)44(70-22)74-40-39(66)41(43(67)68)75-47(42(40)76-45-37(64)34(61)31(58)25(20-55)71-45)73-29-12-13-51(6)27(50(29,4)5)11-14-53(8)28(51)10-9-23-24-19-49(2,3)15-17-54(24,18-16-52(23,53)7)48(69)77-46-38(65)35(62)32(59)26(21-56)72-46/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1 |
Clave InChI |
FYCOSNQJVPTNMC-BUCNMUNNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


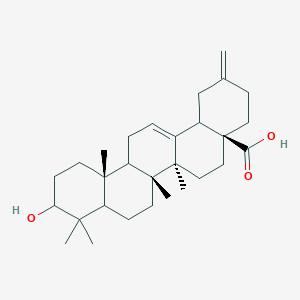
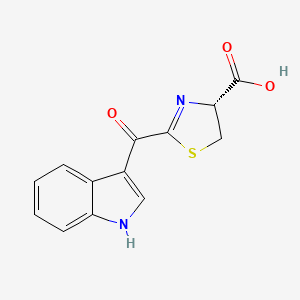
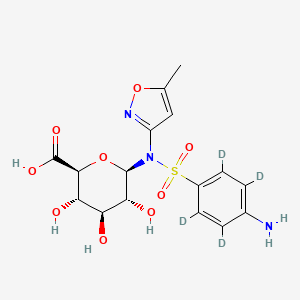
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
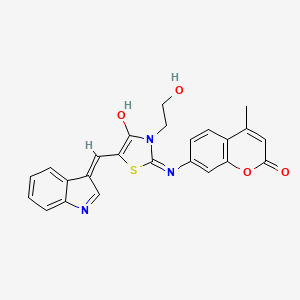
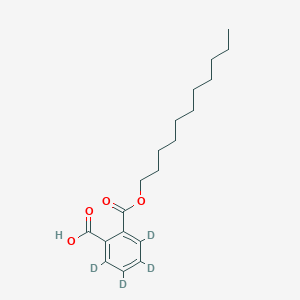
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
